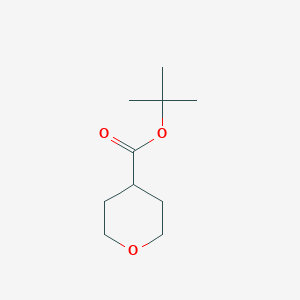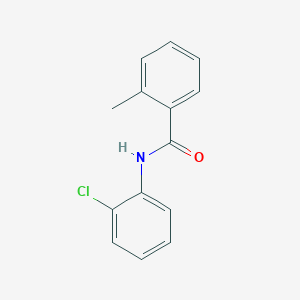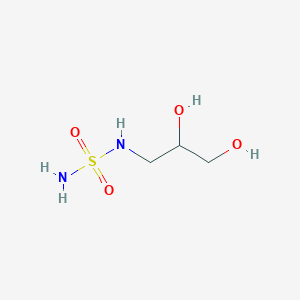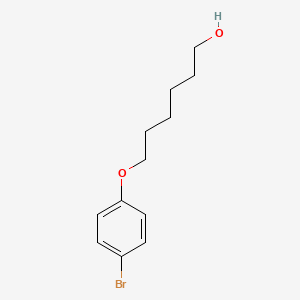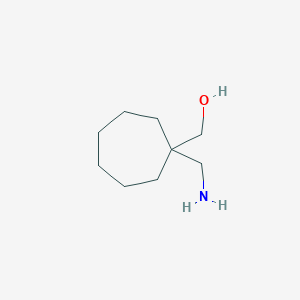
(1-(Aminomethyl)cycloheptyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Aminomethyl)cycloheptyl)methanol is a chemical compound with the molecular formula C9H19NO It is a derivative of cycloheptane, featuring an aminomethyl group and a hydroxymethyl group attached to the cycloheptane ring
Preparation Methods
Industrial Production Methods
Industrial production of (1-(Aminomethyl)cycloheptyl)methanol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(1-(Aminomethyl)cycloheptyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is (1-(Aminomethyl)cycloheptyl)carboxylic acid.
Reduction: The major product is (1-(Aminomethyl)cycloheptyl)amine.
Substitution: The products vary depending on the substituent introduced.
Scientific Research Applications
(1-(Aminomethyl)cycloheptyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, coatings, and fragrances due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (1-(Aminomethyl)cycloheptyl)methanol involves its interaction with specific molecular targets The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function
Comparison with Similar Compounds
Similar Compounds
(1-(Aminomethyl)cyclohexyl)methanol: A similar compound with a cyclohexane ring instead of a cycloheptane ring.
(1-(Aminomethyl)cyclopentyl)methanol: A compound with a cyclopentane ring.
Uniqueness
(1-(Aminomethyl)cycloheptyl)methanol is unique due to its seven-membered cycloheptane ring, which imparts different steric and electronic properties compared to its six-membered and five-membered counterparts. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
[1-(aminomethyl)cycloheptyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c10-7-9(8-11)5-3-1-2-4-6-9/h11H,1-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSMDAXJTOHSIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CN)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

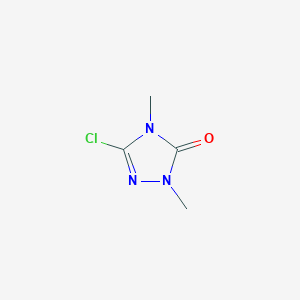
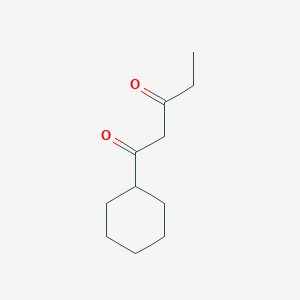
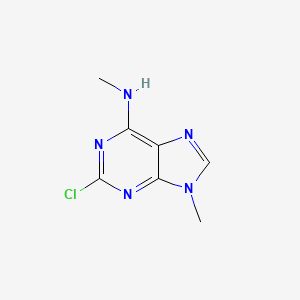
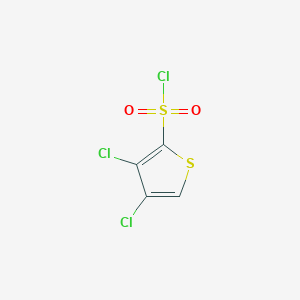
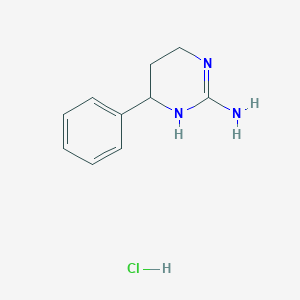
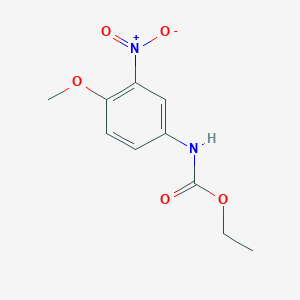
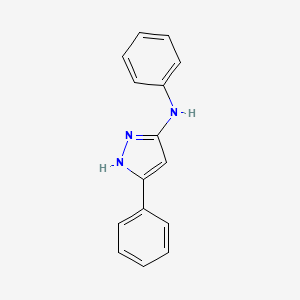
![{[3-(trifluoromethyl)phenyl]methyl}thiourea](/img/structure/B6611826.png)

